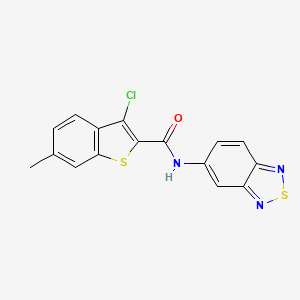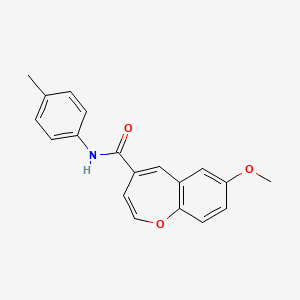![molecular formula C24H26ClN3O2 B11317482 2-(4-chlorophenoxy)-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B11317482.png)
2-(4-chlorophenoxy)-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CHLOROPHENOXY)-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenoxy group, a diethylamino phenyl group, and a pyridinyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy halide.
Formation of the Diethylamino Phenyl Intermediate: This step involves the reaction of 4-diethylaminobenzaldehyde with a suitable reducing agent to form 4-diethylaminobenzyl alcohol.
Coupling Reaction: The chlorophenoxy intermediate and the diethylamino phenyl intermediate are coupled using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Acetamide: The final step involves the reaction of the coupled product with 2-pyridinecarboxylic acid and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino phenyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology
Biochemical Probes: Used as a probe to study enzyme activity and protein interactions.
Medicine
Industry
Agriculture: Potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-BROMOPHENOXY)-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure with a bromine atom instead of chlorine.
2-(4-METHOXYPHENOXY)-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure with a methoxy group instead of chlorine.
Uniqueness
The uniqueness of 2-(4-CHLOROPHENOXY)-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C24H26ClN3O2 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[[4-(diethylamino)phenyl]methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H26ClN3O2/c1-3-27(4-2)21-12-8-19(9-13-21)17-28(23-7-5-6-16-26-23)24(29)18-30-22-14-10-20(25)11-15-22/h5-16H,3-4,17-18H2,1-2H3 |
Clé InChI |
CNFGETXDAHDERN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11317402.png)

![Butyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11317407.png)
![6-Bromo-3-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11317409.png)

![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11317420.png)
![5-Bromo-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11317428.png)

![1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine](/img/structure/B11317440.png)
![6-bromo-2-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11317451.png)
![4-(3,4-dihydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11317457.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11317459.png)
![N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11317464.png)
![N-butyl-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11317481.png)
